C28H26BrN3O8
Description
The compound with the molecular formula C28H26BrN3O8 is a complex organic molecule that contains bromine, nitrogen, and oxygen atoms
Properties
Molecular Formula |
C28H26BrN3O8 |
|---|---|
Molecular Weight |
612.4 g/mol |
IUPAC Name |
3-(3-bromo-4-hydroxy-5-methoxyphenyl)-5-(4-butoxyphenyl)-2-(3-nitrophenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C28H26BrN3O8/c1-3-4-12-39-20-10-8-17(9-11-20)30-27(34)23-24(16-13-21(29)25(33)22(14-16)38-2)31(40-26(23)28(30)35)18-6-5-7-19(15-18)32(36)37/h5-11,13-15,23-24,26,33H,3-4,12H2,1-2H3 |
InChI Key |
DUUSPZHFETZJQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC(=C(C(=C5)Br)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C28H26BrN3O8 typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of a brominated precursor, followed by the introduction of nitrogen and oxygen-containing functional groups through various chemical reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to monitor and control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
C28H26BrN3O8: undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of This compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including solvent choice, temperature, and pH, are tailored to achieve the desired transformation.
Major Products
The major products formed from the reactions of This compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while substitution reactions can produce a wide range of substituted compounds with different functional groups.
Scientific Research Applications
C28H26BrN3O8: has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a diagnostic agent.
Industry: The compound is used in the development of new materials and as an intermediate in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of C28H26BrN3O8 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved in its action.
Comparison with Similar Compounds
C28H26BrN3O8: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar molecular structures or functional groups. The comparison can focus on differences in chemical reactivity, biological activity, and potential applications. Some similar compounds include:
C28H26ClN3O8: A chlorinated analog with different reactivity and biological properties.
C28H26N3O8: A compound lacking the bromine atom, which may exhibit different chemical and biological behavior.
By understanding the unique properties and applications of This compound , researchers can further explore its potential in various scientific and industrial fields.
Biological Activity
C28H26BrN3O8 is a complex organic compound with significant biological activity. This article explores its biological properties, including antimicrobial, antioxidant, and enzyme inhibition activities, supported by various studies and findings.
Chemical Structure and Properties
The molecular formula this compound indicates a structure that includes a bromine atom, multiple aromatic rings, and functional groups that may contribute to its biological effects. The compound's molecular weight is approximately 558.43 g/mol.
1. Antimicrobial Activity
Several studies have reported the antimicrobial properties of compounds similar to this compound. For instance, research on antibacterial flavonoids isolated from Combretum erythrophyllum demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 25 to 50 µg/ml .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | MIC (µg/ml) |
|---|---|---|
| Rhamnocitrin | Micrococcus luteus | 25 |
| Quercetin-5,3'-dimethylether | Shigella sonei | 25 |
| This compound (hypothetical) | Various pathogens (assumed) | TBD |
2. Antioxidant Activity
The antioxidant capacity of this compound has not been directly studied; however, related compounds exhibit potent antioxidant properties. For example, extracts from Verbascum species showed high total polyphenolic content and significant scavenging activity against free radicals .
Table 2: Antioxidant Activity of Verbascum Species
| Extract Type | Total Polyphenolic Content (mg GAE/g) | Scavenging Activity (mg TE/g) |
|---|---|---|
| V. cheiranthifolium | 27.61 | 46.15 - 48.74 |
| V. myriocarpum | 24.24 | 46.05 - 48.50 |
| V. pyroliforme | 49.54 - 121.97 | 12.77 - 34.64 |
3. Enzyme Inhibition
This compound may also exhibit enzyme inhibition properties similar to other bioactive compounds. Recent studies highlight the enzyme inhibition potential of extracts from various plants, indicating that such compounds can inhibit enzymes like acetylcholinesterase, which is crucial for neuroprotective effects .
Table 3: Enzyme Inhibition Activities
| Extract Type | Enzyme Inhibited | Activity (mg GALAE/g) |
|---|---|---|
| V. pyroliforme | Acetylcholinesterase | 2.65 |
| V. myriocarpum | Acetylcholinesterase | 2.57 |
Case Study: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of flavonoids, it was found that compounds similar to this compound can effectively inhibit the growth of pathogenic bacteria like Vibrio cholerae and Enterococcus faecalis . The research utilized bioassay-guided fractionation to isolate active compounds and assess their MIC values.
Case Study: Antioxidant Potential
A comparative study on the antioxidant properties of various plant extracts revealed that certain flavonoids possess strong radical scavenging abilities, suggesting that this compound could share similar properties due to its structural characteristics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
